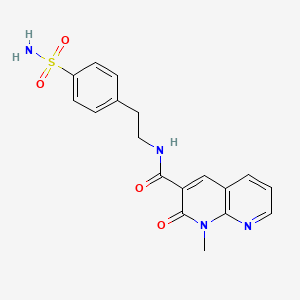
1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Potential
1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives have shown significant potential in scientific research, particularly in the development of antibacterial and antimicrobial agents. Studies have highlighted the synthesis and evaluation of various naphthyridine derivatives for their effectiveness against microbial infections. For instance, research on pyridonecarboxylic acids, a related compound class, demonstrated their efficacy as antibacterial agents against various pathogens, indicating a promising avenue for the development of new antibacterial drugs (Egawa et al., 1984). Additionally, naphthyridine derivatives have been synthesized and assessed for their cytotoxic activity against cancer cells, revealing potent cytotoxicity and suggesting potential applications in cancer therapy (Deady et al., 2005).
Enzyme Inhibition and Pharmacological Effects
The structural and pharmacological diversity of naphthyridine derivatives extends to their role in enzyme inhibition and modulation of various biological pathways. For example, axially chiral naphthyridine-6-carboxamide derivatives have been investigated for their orally active tachykinin NK(1) receptor antagonist properties, demonstrating significant effects on bladder functions and suggesting therapeutic potential for bladder dysfunction disorders (Natsugari et al., 1999). This highlights the versatility of naphthyridine derivatives in targeting specific receptors and modulating physiological responses.
Chemical Synthesis and Methodological Advances
The chemical synthesis of naphthyridine derivatives has also been a focus of research, with studies aimed at improving synthesis methods and exploring the chemical behavior of these compounds. For instance, advancements in the one-step synthesis of naphthyridine derivatives and their methylation have provided valuable insights into the chemical properties of these compounds and opened new pathways for their functionalization and application in various fields (Hamada et al., 1971).
Propiedades
IUPAC Name |
1-methyl-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-22-16-13(3-2-9-20-16)11-15(18(22)24)17(23)21-10-8-12-4-6-14(7-5-12)27(19,25)26/h2-7,9,11H,8,10H2,1H3,(H,21,23)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWOEGNRONRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

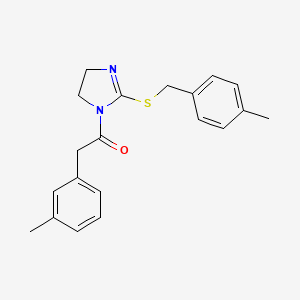
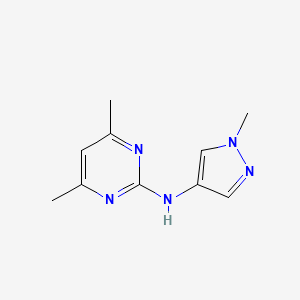
![1-(3-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2971171.png)
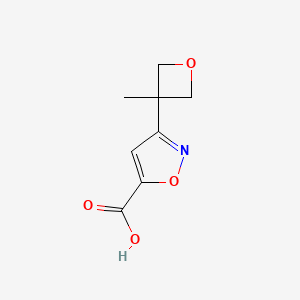
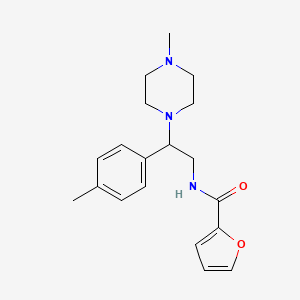

![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)
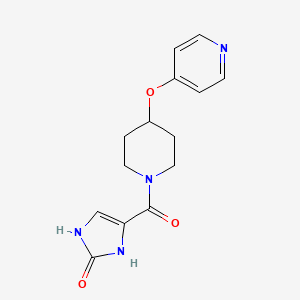
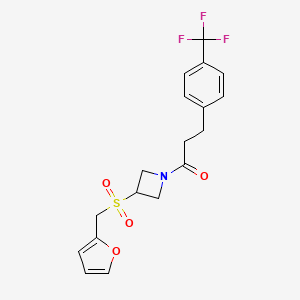
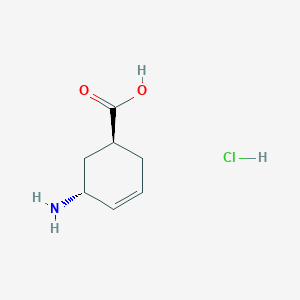
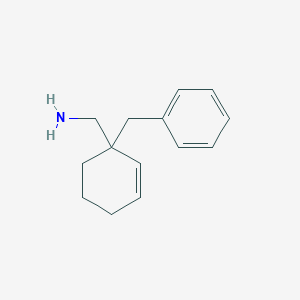
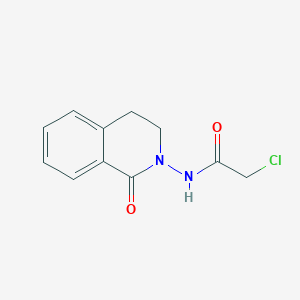
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)
